(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate
Overview
Description
(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.16304257 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications
- The compound has been used in the α-amidoalkylation of ambident nucleophiles, demonstrating its utility in creating complex organic frameworks. This process is crucial for constructing molecules with potential biological activities, and the stereochemical aspects of such reactions are of particular interest for developing enantioselective syntheses (Dobrev, Benin, & Nechev, 1992).
- It has also been involved in the synthesis of key intermediates for potent marine drugs, highlighting its role in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. Such intermediates are pivotal for exploring the therapeutic potentials of new drug candidates (Li et al., 2013).
Medicinal Chemistry Applications
- In the realm of medicinal chemistry, this compound has been used for the asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives. These derivatives are significant due to their potential pharmacological properties, highlighting the compound's importance in the development of new therapeutic agents (Davies et al., 2009).
- The compound serves as a key intermediate in the synthesis of pharmaceuticals, such as rivaroxaban, demonstrating its critical role in the pharmaceutical industry and drug development processes (Hongguan, 2014).
Properties
IUPAC Name |
tert-butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFTAZSKDUPAA-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735618 | |
Record name | tert-Butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260220-43-6 | |
Record name | tert-Butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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